6-Amino-5-(piperidin-1-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiling
1H NMR (400 MHz, DMSO-d6):
- δ 8.01 (s, 1H, pyrimidine CH)
- δ 3.76 (t, 2H, N-CH2 from piperidine)
- δ 1.73–1.48 (m, 6H, piperidine CH2)
- δ 1.32 (t, 3H, propyl CH3).
13C NMR (100 MHz, DMSO-d6):
Infrared (IR) and Mass Spectrometric (MS) Fingerprinting
IR (KBr, cm⁻¹):
MS (ESI⁺):
- m/z 253.16591 [M+H]⁺ (calculated: 253.166)
- Fragmentation peaks at m/z 235.15589 (loss of H2O) and 160.3 (pyrimidine core).
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311G(d,p) level reveal:
- HOMO-LUMO energy gap: 0.15862 eV
- Global hardness (η): 0.07931 eV
- Molecular electrostatic potential (MEP) highlights nucleophilic regions at the amino group and electrophilic zones near carbonyl oxygens.
| Parameter | B3LYP/6-311G(d,p) | CAM-B3LYP/6-311G(d,p) |
|---|---|---|
| $$ E_{\text{HOMO}} $$ | -0.24103 eV | -0.29054 eV |
| $$ E_{\text{LUMO}} $$ | -0.08241 eV | -0.03665 eV |
| Band Gap | 0.15862 eV | 0.25389 eV |
Properties
IUPAC Name |
6-amino-5-piperidin-1-yl-1-propylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-2-6-16-10(13)9(11(17)14-12(16)18)15-7-4-3-5-8-15/h2-8,13H2,1H3,(H,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWAVAILGSGDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)N2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-5-(piperidin-1-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique tetrahydropyrimidine structure, which is thought to contribute to its interaction with various biological targets. This article aims to explore the biological activity of compound 1, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of compound 1 can be represented as follows:
This structure includes a piperidine moiety and a tetrahydropyrimidine core, which are critical for its biological interactions.
Research indicates that compound 1 exhibits significant activity at various receptor sites. Its primary mechanism appears to involve modulation of sigma receptors, particularly sigma-2 receptors. These receptors are implicated in several physiological processes and have been associated with neuroprotective effects and the modulation of pain pathways .
Biological Assays
Compound 1 has been evaluated in several in vitro and in vivo assays to determine its biological activity:
- Sigma Receptor Binding Affinity : In radioligand binding assays, compound 1 demonstrated notable affinity for sigma receptors (pK_i values exceeding 6.0), indicating its potential as a selective sigma-2 receptor ligand .
- Cytotoxicity Studies : Compound 1 was tested against various cancer cell lines. It exhibited cytotoxic effects with IC50 values in the micromolar range, suggesting potential as an anticancer agent .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of compound 1 in models of neurodegeneration. The results indicated that treatment with compound 1 significantly reduced neuronal cell death induced by oxidative stress. This effect was attributed to the modulation of sigma receptors which are known to play a role in cellular survival pathways .
Case Study 2: Antinociceptive Activity
Another research effort focused on the antinociceptive effects of compound 1 in animal models. The findings suggested that administration of compound 1 resulted in a significant reduction in pain responses compared to control groups. This effect was associated with its action on sigma receptors and could provide insights into new pain management therapies .
Data Tables
| Study | Target | Effect Observed | IC50/pK_i |
|---|---|---|---|
| Sigma Receptor Binding | Sigma-2 Receptor | High affinity | pK_i > 6.0 |
| Cytotoxicity Assay | Cancer Cell Lines | Significant cytotoxicity | IC50 ~ 10 µM |
| Neuroprotection Study | Neuronal Cells | Reduced cell death | Not specified |
| Antinociceptive Study | Pain Models | Reduced pain response | Not specified |
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 6-amino-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. Research demonstrated that compounds synthesized from this scaffold exhibited substantial antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The efficacy was assessed using the disc diffusion method, showcasing the compound's potential in developing new antimicrobial agents .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that derivatives can inhibit specific protein kinases involved in cancer progression. For instance, the structural modifications on the tetrahydropyrimidine scaffold have been linked to enhanced inhibitory activity against various cancer cell lines. This suggests a promising avenue for developing targeted cancer therapies .
Biochemical Applications
2.1 Enzyme Inhibition
6-Amino-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects in rapidly dividing cells, making this compound a candidate for further development in cancer treatment and other proliferative disorders .
2.2 Molecular Docking Studies
Computational studies involving molecular docking have shown that this compound can effectively bind to target proteins associated with various diseases. The binding affinities suggest that modifications to the piperidine moiety could enhance its interaction with biological targets, making it a valuable tool for drug design .
Material Science Applications
3.1 Synthesis of Functional Materials
The unique chemical structure of 6-amino-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione allows for its use in synthesizing functional materials. Its derivatives can be incorporated into polymers or nanomaterials to improve their properties or impart new functionalities. This application is particularly relevant in creating smart materials for sensors or drug delivery systems .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino groups at positions 2 and 6 serve as primary sites for nucleophilic substitution. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives. The piperidine ring’s steric bulk influences regioselectivity, favoring substitution at the less hindered amino group.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces amide derivatives. This reaction is pH-sensitive, requiring anhydrous conditions to avoid hydrolysis .
Table 1: Representative Substitution Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N-Methylated derivative | 72 |
| Acetyl chloride | DCM, RT, 2h | N-Acetylated derivative | 68 |
| Benzyl bromide | NaH, THF, 0°C → RT, 12h | N-Benzylated derivative | 55 |
Oxidation Reactions
The tetrahydropyrimidine ring undergoes oxidation under controlled conditions:
-
Peracid-Mediated Oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in chloroform converts the dione moiety into a fully aromatic pyrimidine system, releasing water as a byproduct .
-
Side-Chain Oxidation : The propyl group can be oxidized to a carboxylic acid using KMnO₄ in acidic aqueous conditions, though over-oxidation of the piperidine ring may occur without careful temperature control.
Hydrolysis and Ring-Opening
The dione structure is susceptible to hydrolysis:
-
Acidic Hydrolysis : Treatment with HCl (6M) under reflux cleaves the pyrimidine ring, yielding urea derivatives and propylamine fragments.
-
Basic Hydrolysis : NaOH (10%) at 80°C generates open-chain diamides via β-elimination, with the piperidine group remaining intact .
Condensation Reactions
The amino groups participate in Schiff base formation:
-
Aldehyde Condensation : Reacting with aromatic aldehydes (e.g., benzaldehyde) in ethanol under catalytic acid conditions forms imine-linked hybrids. This reaction is reversible in protic solvents .
Mechanistic Pathway :
-
Protonation of the aldehyde carbonyl.
-
Nucleophilic attack by the amino group.
Metal-Catalyzed Coupling
The compound engages in palladium-catalyzed cross-coupling:
-
Suzuki-Miyaura Reaction : Employing aryl boronic acids and Pd(PPh₃)₄ in toluene/water mixtures introduces aryl groups at the 5-position. The piperidine nitrogen may coordinate palladium, requiring excess ligand to prevent catalyst poisoning .
Stability Under Reactive Conditions
Thermal Stability : Decomposition begins at 220°C, releasing CO₂ and NH₃, as confirmed by TGA-DSC analysis .
Photostability : UV irradiation (254 nm) in methanol induces dimerization via [2+2] cycloaddition, forming a bridged bicyclic structure.
Key Considerations for Reaction Optimization
Comparison with Similar Compounds
Research and Industrial Relevance
- Drug Discovery : These analogues are building blocks for kinase inhibitors or GPCR modulators, leveraging pyrimidine-dione’s scaffold versatility .
- Analytical Challenges : CCS data (target compound) aids LC-MS/MS method development for pharmacokinetic studies .
- Supply Chain : Discontinuation of some analogues (e.g., morpholine derivative by CymitQuimica) highlights batch-specific availability issues .
Preparation Methods
Biginelli Reaction-Based Approaches
The Biginelli reaction, a three-component condensation of β-keto esters, aldehydes, and urea/thiourea, is a cornerstone for synthesizing dihydropyrimidinones (DHPMs). For 6-amino-5-(piperidin-1-yl)-1-propyl-tetrahydropyrimidine-2,4-dione, a modified Biginelli protocol is employed:
Reactants :
- Ethyl 3-oxohexanoate (propyl-substituted β-keto ester)
- Piperidine-1-carbaldehyde (to introduce the piperidinyl group)
- Thiourea (for the 2-thione intermediate)
Catalysis :
Reaction Conditions :
- Temperature: 80–100°C
- Duration: 3–7 hours
- Solvent: Ethanol or tetrahydrofuran (THF)
Intermediate : 5-Ethoxycarbonyl-4-(piperidin-1-yl)-6-propyl-1,2,3,4-tetrahydropyrimidine-2-thione.
Post-Synthetic Functionalization
The thiourea-derived intermediate undergoes aminolysis to introduce the amino group:
Amination :
Oxidation :
Key Step :
$$
\text{2-Thione} + \text{H}2\text{O}2 \xrightarrow{\text{CH}3\text{COOH}} \text{2,4-Dione} + \text{S} + \text{H}2\text{O}
$$
Multi-Step Synthesis Involving Cyclocondensation
Cyclocondensation of β-Keto Esters and Ureas
A four-component reaction optimizes diversity:
Reactants :
- Ethyl acetoacetate
- Propylamine (for N-propyl substitution)
- Piperidine-1-carbaldehyde
- Urea
Catalyst :
Mechanism :
- Formation of a Knoevenagel adduct between the aldehyde and β-keto ester.
- Nucleophilic attack by urea, followed by cyclization.
Yield : 65–78% after purification via column chromatography.
Piperidin-1-yl Group Introduction via Nucleophilic Substitution
For late-stage functionalization:
- Substrate : 5-Chloro-6-amino-1-propyl-tetrahydropyrimidine-2,4-dione.
- Reagent : Piperidine in dimethyl sulfoxide (DMSO) at 120°C.
- Base : Cesium carbonate (Cs₂CO₃) to deprotonate the amine.
Reaction :
$$
\text{5-Cl} + \text{Piperidine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMSO}} \text{5-(Piperidin-1-yl)} + \text{HCl}
$$
Analytical Characterization
Spectroscopic Data
IR (KBr, cm⁻¹) :
¹H NMR (DMSO-d₆, δ ppm) :
¹³C NMR (DMSO-d₆, δ ppm) :
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|---|
| Biginelli (DABCO) | DABCO | 70–88 | 3–7 | 95 |
| Biginelli (HCl) | HCl | 45–63 | 5–7 | 90 |
| Four-Component | p-TsOH | 65–78 | 22 | 92 |
| Nucleophilic Substitution | Cs₂CO₃ | 82 | 18 | 97 |
Notes :
- DABCO offers higher yields but requires anhydrous conditions.
- Cs₂CO₃-mediated substitution ensures regioselectivity.
Challenges and Optimization Strategies
Byproduct Formation
Q & A
Q. How are multi-component reactions (MCRs) optimized to improve synthetic yield and reduce byproducts?
- Answer : Design of Experiments (DoE) models (e.g., Box-Behnken) optimize variables like temperature, solvent polarity, and stoichiometry. In situ monitoring via HPLC tracks intermediate formation, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
